4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid
Overview
Description
4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid is a complex organic compound that features a quinoline moiety, a formamido group, and a butanoic acid backbone
Preparation Methods
The synthesis of 4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline derivative, followed by the introduction of the formamido group and the butanoic acid chain. The reaction conditions often require the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the quinoline or formamido groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylsulfanyl group, where nucleophiles can replace the sulfur atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down the formamido group and yielding corresponding amines and acids.
Scientific Research Applications
4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or photonic characteristics.
Mechanism of Action
The mechanism of action of 4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting replication and transcription processes, which is particularly useful in anticancer research. The formamido group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid include:
4-(Methylsulfanyl)-2-(quinolin-2-ylamino)butanoic acid: Lacks the formamido group, which may affect its binding properties and biological activity.
4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)pentanoic acid: Features a longer carbon chain, potentially altering its solubility and reactivity.
4-(Ethylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid: The ethylsulfanyl group may influence the compound’s steric and electronic properties, leading to different reactivity and applications.
Properties
IUPAC Name |
4-methylsulfanyl-2-(quinoline-2-carbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-21-9-8-13(15(19)20)17-14(18)12-7-6-10-4-2-3-5-11(10)16-12/h2-7,13H,8-9H2,1H3,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZNFOKLLSBCEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=NC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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